molecular formula C8H6N2O2 B1272160 1H-benzimidazole-4-carboxylic acid CAS No. 46006-36-4

1H-benzimidazole-4-carboxylic acid

Cat. No. B1272160
CAS RN: 46006-36-4
M. Wt: 162.15 g/mol
InChI Key: VVQNAFBGAWCMLU-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4-carboxylic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is not directly mentioned in the provided abstracts, but its structural relatives are extensively studied due to their coordination properties, biological activity, and potential in materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest in the field of organic chemistry. For instance, 1H-benzimidazole-2-carboxylic acid was synthesized to construct lanthanide coordination polymers under hydrothermal conditions . Another approach for synthesizing benzimidazole derivatives is reported using a one-pot HBTU-promoted methodology from carboxylic acids, yielding a variety of benzimidazoles . Additionally, a simple and efficient one-step synthesis from carboxylic acids with 1,2-phenylenediamines is described, which is applicable to the synthesis of benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their ability to coordinate with metals, forming various complex structures. For example, lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid exhibit a 2D wave-like layer structure with distorted grids . The silver(I) complex with 1H-benzimidazole-5,6-dicarboxylic acid displays a linear geometry around the silver atom . These structures are often stabilized by hydrogen bonding, contributing to their supramolecular architecture.

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions, including the formation of coordination compounds and organic salts. They can act as multidentate ligands, as seen in the synthesis of lanthanide coordination polymers , and form molecular salts with carboxylic acids through noncovalent bonding . Oxorhenium(V) complexes with 1H-benzimidazole-2-carboxylic acid have been synthesized and shown to catalyze epoxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The luminescent properties of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid have been investigated, showing characteristic emission bands . The crystal packing of molecular salts formed from benzimidazole and carboxylic acids is largely determined by hydrogen bonding interactions . The antimicrobial activity of benzimidazole derivatives has also been evaluated, with some compounds exhibiting moderate antibacterial and antifungal effects .

Scientific Research Applications

  • Pharmaceutical Sciences

    • Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process .
    • An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported .
    • This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .
  • Green Chemistry

    • Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .
    • The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
    • The substituted benzimidazoles are synthesized using ecofriendly methods .
  • Antimicrobial Research

    • Silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .
  • Anticancer Research

    • Benzimidazole derivatives have shown potential as anticancer agents .
    • They have been found to exhibit a broad range of pharmacological activities, including anticancer .
  • Antiviral Research

    • Benzimidazole derivatives have also been used in the development of antiviral drugs .
    • They have shown significant antiviral activities .
  • Anti-inflammatory Research

    • Benzimidazole derivatives have been used in the development of anti-inflammatory drugs .
    • They have shown significant anti-inflammatory activities .
  • Organic Synthesis

    • Benzimidazoles can be synthesized from carboxylic acids via an HBTU-promoted methodology .
    • This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .
  • Medicinal Chemistry

    • Benzimidazole derivatives have been found to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
    • They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .
  • Non-Protein Amino Acid Synthesis

    • Boc-Asp-OMe was successfully converted to the beta-benzimidazole derivative in 92% yield, providing a unique non-protein amino acid that is useful for medicinal chemistry .

Safety And Hazards

This compound may cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions. Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNAFBGAWCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378068
Record name 1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-4-carboxylic acid

CAS RN

46006-36-4
Record name 1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
KS Oh, S Lee, KY Yi, HW Seo, HN Koo… - Journal of Pharmacology …, 2009 - ASPET
Blocking of poly(ADP-ribose) polymerase (PARP)-1 has been expected to protect the heart from ischemia-reperfusion injury. We have recently identified a novel and orally active PARP-…
Number of citations: 22 jpet.aspetjournals.org
F Xue, X Luo, C Ye, W Ye, Y Wang - Bioorganic & medicinal chemistry, 2011 - Elsevier
… A mixture of appropriate 2-substituent-1H-benzimidazole-4-carboxylic acid (1 mmol), EDC·HCl (0.29 g, 1.5 mmol), HOBt (0.20 g, 1.5 mmol) and Et 3 N (0.15 g, 1.5 mmol) in DMF (10 mL) …
Number of citations: 51 www.sciencedirect.com
R Wubulikasimu, Y Yang, F Xue, X Luo… - Bulletin of the Korean …, 2013 - koreascience.kr
… 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-(pyridin-3-yl)-1Hbenzimidazole (23): Compound 23 was synthesized from 2(pyridin-3-yl)-1H-benzimidazole-4-carboxylic acid 8 and N…
Number of citations: 19 koreascience.kr
J Cheng, N Xiu, X Li, X Luo - Synthetic communications, 2005 - Taylor & Francis
… Synthesis of 2‐aryl‐1H‐benzimidazole‐4‐carboxylic acid. … was purified by column chromatography (acetone and slight ammonia) to give 2‐aryl‐1H‐benzimidazole‐4‐carboxylic acid. …
Number of citations: 7 www.tandfonline.com
KS Oh, S Lee, KY Yi, HW Seo, HN Koo… - Journal of Pharmacology …, 2008 - ASPET
… ]-1H-benzimidazole-4-carboxylic acid amide (KR-33889), and its major metabolite, 2-[Carboxy (4-methoxyphenyl) methylsulfanyl]-1H-benzimidazole-4-carboxylic acid amide (KR-34285…
Number of citations: 1 jpet.aspetjournals.org
X Luo, Z Zhang, Y Yang, F Xue, N Xiu, Y She - Frontiers of Chemical …, 2009 - Springer
A series of new benzimidazole derivatives were designed and synthesized. Their chemical structures were testified by 1H NMR, infrared spectroscopy (IR), mass spectrography (MS), …
Number of citations: 3 link.springer.com
J Lim, S Lee, A Sharma, J Seong, SB Baek, MS Lah - RSC advances, 2022 - pubs.rsc.org
… by incorporation of fragmented organic ligands such as 5-formylsalicylic acid, 3-hydroxysalicylic acid, 2-hydroxynicotinic acid and 5-hydroxy-1H-benzimidazole-4-carboxylic acid. The …
Number of citations: 3 pubs.rsc.org
AW White, R Almassy, AH Calvert… - Journal of medicinal …, 2000 - ACS Publications
… 2-(3-Methoxy-4‘-hydroxyphenyl)-1H-benzimidazole-4-carboxylic Acid (53). Method H. Product obtained in 44% yield: mp 299−302 C; IR 3519, 3075, 2847, 1600 cm -1 ; 1 H NMR δ 4.00 …
Number of citations: 381 pubs.acs.org
S Sato, XP Huang, WK Kroeze, BL Roth - Molecular Pharmacology, 2016 - ASPET
In this study, we identified two previously described kinase inhibitors—3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6…
Number of citations: 42 molpharm.aspetjournals.org
DA Nichols, P Jaishankar, W Larson… - Journal of medicinal …, 2012 - ACS Publications
The emergence of CTX-M class A extended-spectrum β-lactamases poses a serious health threat to the public. We have applied structure-based design to improve the potency of a …
Number of citations: 46 pubs.acs.org

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